An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-dl-phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-dl-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
2-Fluoro-dl-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered interest in biochemical research and drug development. As a derivative of phenylalanine, it features a fluorine atom at the second position of the benzene ring. This substitution imparts unique physicochemical properties that can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-dl-phenylalanine, detailed experimental protocols for their determination, and visual representations of relevant experimental workflows and metabolic context.
Core Physicochemical Properties
The introduction of a fluorine atom to the phenyl ring of phenylalanine significantly alters its electronic and steric properties without drastically increasing its size. These modifications are reflected in its key physicochemical parameters.
General and Physical Properties
2-Fluoro-dl-phenylalanine is typically a white to off-white crystalline powder.[1] Its fundamental physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H10FNO2 | [2][3] |
| Molecular Weight | 183.18 g/mol | [2][4] |
| Melting Point | 243-246 °C (decomposes) | [1][2][5] |
| Boiling Point | 308.1 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.293 g/cm³ | [1] |
| Appearance | White to off-white powder | [1] |
Acidity and Lipophilicity
The pKa values indicate the acidity of the carboxyl and amino groups, while the partition coefficient (logP) is a measure of its lipophilicity. These parameters are crucial for predicting the behavior of the molecule in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| pKa1 (Carboxyl Group) | 2.14 (at 25°C) | [1] |
| pKa2 (Amino Group) | 9.01 (at 25°C) | [1] |
| logP (Octanol/Water) | 1.48 | [1] |
| XLogP3 (Computed) | -1.3 | [1][4][6] |
Note: The discrepancy between the experimental logP and computed XLogP3 values highlights the importance of experimental verification for lipophilicity determination.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of 2-Fluoro-dl-phenylalanine.
Determination of pKa Values by Acid-Base Titration
The pKa values of the ionizable carboxyl and amino groups can be determined by performing an acid-base titration and analyzing the resulting titration curve.[7][8][9]
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[9]
Materials:
-
2-Fluoro-dl-phenylalanine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Deionized water
Procedure:
-
Accurately weigh a sample of 2-Fluoro-dl-phenylalanine and dissolve it in a known volume of deionized water.
-
Add a stoichiometric excess of 0.1 M HCl to ensure that both the carboxyl and amino groups are fully protonated.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Immerse the pH electrode in the amino acid solution and begin stirring.
-
Record the initial pH of the solution.
-
Begin the titration by adding small, known volumes of 0.1 M NaOH from the buret.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence points, which are the points of steepest slope on the curve.
-
The pKa of the carboxyl group (pKa1) is the pH at the point where half of the first equivalence volume of NaOH has been added.
-
The pKa of the amino group (pKa2) is the pH at the point halfway between the first and second equivalence points.
Experimental workflow for pKa determination by acid-base titration.
Determination of Solubility
Solubility can be assessed qualitatively or determined quantitatively using methods such as gravimetric analysis.[10][11][12]
Principle: An excess of the solute is mixed with a solvent until the solution is saturated. The concentration of the dissolved solute in the saturated solution is then measured.
Materials:
-
2-Fluoro-dl-phenylalanine
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
Procedure (Gravimetric Method):
-
Add an excess amount of 2-Fluoro-dl-phenylalanine to a known volume of the chosen solvent in a vial.
-
Seal the vial and place it in a shaker within a thermostatically controlled environment (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. For accuracy, the supernatant can be filtered.
-
Transfer the clear supernatant to a pre-weighed container.
-
Evaporate the solvent from the supernatant under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
-
Weigh the container with the dried solute.
-
Calculate the solubility by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the classical approach for determining the logP value.[13][14]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Materials:
-
2-Fluoro-dl-phenylalanine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the phases to separate.
-
Prepare a stock solution of 2-Fluoro-dl-phenylalanine in either the aqueous or octanol phase.
-
In a centrifuge tube, combine a known volume of the stock solution with a known volume of the other phase.
-
Seal the tube and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw a sample from both the n-octanol and the aqueous layers.
-
Determine the concentration of 2-Fluoro-dl-phenylalanine in each sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound).
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Water].
-
Calculate logP by taking the base-10 logarithm of P.
Experimental workflow for logP determination via the shake-flask method.
Biological Context and Potential Interactions
As a non-canonical amino acid, 2-Fluoro-dl-phenylalanine is not used in protein biosynthesis under normal conditions. However, its structural similarity to the essential amino acid L-phenylalanine allows it to potentially interact with metabolic pathways involving phenylalanine.[15]
Phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for important catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[15] 2-Fluoro-dl-phenylalanine could act as a competitive inhibitor of enzymes in this pathway, such as phenylalanine hydroxylase, thereby modulating neurotransmitter levels. This antagonistic potential makes it a valuable tool for studying these pathways and a lead compound for drug development.
Potential interference of 2-Fluoro-dl-phenylalanine in the Phenylalanine metabolic pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-FLUORO-DL-PHENYLALANINE CAS#: 2629-55-2 [m.chemicalbook.com]
- 3. 2-Fluoro-DL-phenylalanine, 98% | Fisher Scientific [fishersci.ca]
- 4. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenylalanine - Wikipedia [en.wikipedia.org]
